3-Hydroxy-3-[4-(propan-2-yl)cyclohexyl]propanenitrile

Catalog No.
S15864866
CAS No.
M.F
C12H21NO
M. Wt
195.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-3-[4-(propan-2-yl)cyclohexyl]propanenitr...

Product Name

3-Hydroxy-3-[4-(propan-2-yl)cyclohexyl]propanenitrile

IUPAC Name

3-hydroxy-3-(4-propan-2-ylcyclohexyl)propanenitrile

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

InChI

InChI=1S/C12H21NO/c1-9(2)10-3-5-11(6-4-10)12(14)7-8-13/h9-12,14H,3-7H2,1-2H3

InChI Key

CWEMTOOQGRZKCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)C(CC#N)O

3-Hydroxy-3-[4-(propan-2-yl)cyclohexyl]propanenitrile is a chemical compound characterized by its complex structure, which includes a hydroxyl group and a propanenitrile moiety. Its molecular formula is C12H21NOC_{12}H_{21}NO, and it has a molecular weight of approximately 195.30 g/mol . The compound features a cyclohexyl group substituted with an isopropyl group, contributing to its unique properties and potential applications in various fields.

The chemical reactivity of 3-Hydroxy-3-[4-(propan-2-yl)cyclohexyl]propanenitrile can be analyzed through several types of reactions:

  • Nitrile Hydrolysis: The nitrile group can undergo hydrolysis to form the corresponding carboxylic acid, which may further react depending on the conditions.
  • Alcohol Reactions: The hydroxyl group can participate in dehydration reactions to form alkenes or engage in esterification with acids.
  • Redox Reactions: The compound may undergo oxidation or reduction, particularly involving the hydroxyl group.

These reactions are pivotal for synthesizing derivatives that could have enhanced biological or chemical properties.

The synthesis of 3-Hydroxy-3-[4-(propan-2-yl)cyclohexyl]propanenitrile typically involves multi-step organic reactions:

  • Formation of the Cyclohexyl Derivative: Starting from cyclohexanol, an alkylation reaction can introduce the isopropyl group.
  • Introduction of the Hydroxyl Group: This can be achieved through reduction processes or specific hydrolysis methods targeting suitable precursors.
  • Final Nitrile Formation: The nitrile group can be introduced via nucleophilic substitution or dehydration methods from corresponding amides or carboxylic acids.

These steps require careful control of reaction conditions to ensure high yields and purity.

3-Hydroxy-3-[4-(propan-2-yl)cyclohexyl]propanenitrile has potential applications in various domains:

  • Pharmaceuticals: Due to its possible biological activities, it could serve as a lead compound for drug development.
  • Material Science: Its unique structural properties may allow it to be used in creating advanced materials or coatings.
  • Chemical Intermediates: It may act as an intermediate in synthesizing other complex organic molecules.

Interaction studies involving 3-Hydroxy-3-[4-(propan-2-yl)cyclohexyl]propanenitrile are essential for understanding its behavior in biological systems and its reactivity with other chemicals. These studies could include:

  • Binding Affinity Tests: To determine how well the compound interacts with specific biological targets (e.g., enzymes or receptors).
  • Metabolic Stability Assessments: Evaluating how the compound is processed within biological systems.
  • Toxicology Studies: Understanding any potential adverse effects associated with exposure to this compound.

Such studies will provide valuable insights into its safety and efficacy for potential applications.

Several compounds share structural similarities with 3-Hydroxy-3-[4-(propan-2-yl)cyclohexyl]propanenitrile, including:

  • 3-Cyclohexyl-2-hydroxypropanenitrile:
    • Formula: C9H15NOC_9H_{15}NO
    • Notable for its cyclohexane ring and hydroxyl functionality but lacks the additional propan-2-yl group.
  • Propanenitrile, 3-hydroxy-:
    • Formula: C3H5NOC_3H_5NO
    • A simpler structure that serves as a precursor for more complex derivatives.
  • 4-Hydroxypropanenitrile:
    • Formula: C4H7NOC_4H_7NO
    • Similar in terms of functional groups but differs in carbon chain length and branching.

Comparison Table

Compound NameMolecular FormulaUnique Features
3-Hydroxy-3-[4-(propan-2-yl)cyclohexyl]propanenitrileC12H21NOC_{12}H_{21}NOContains both cyclohexane and isopropyl groups
3-Cyclohexyl-2-hydroxypropanenitrileC9H15NOC_9H_{15}NOLacks isopropyl substitution
Propanenitrile, 3-hydroxy-C3H5NOC_3H_5NOSimpler structure
4-HydroxypropanenitrileC4H7NOC_4H_7NOShorter carbon chain

This comparison highlights the unique aspects of 3-Hydroxy-3-[4-(propan-2-yl)cyclohexyl]propanenitrile, particularly its complexity due to the presence of multiple functional groups and branched structures, setting it apart from simpler analogs.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

195.162314293 g/mol

Monoisotopic Mass

195.162314293 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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